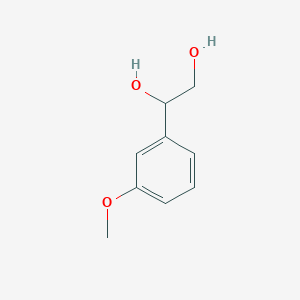

1-(3-Methoxyphenyl)ethane-1,2-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(3-Methoxyphenyl)ethane-1,2-diol” is a chemical compound . The molecular formula of this compound is C9H12O3 . It is also known as 1-(3-hydroxy-4-methoxyphenyl)ethane-1,2-diol .

Synthesis Analysis

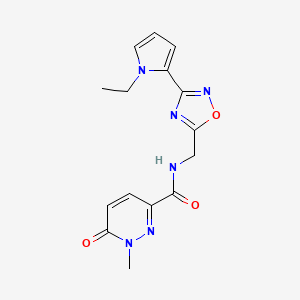

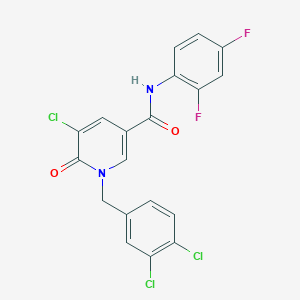

The synthesis of this compound might involve complex chemical reactions. A paper suggests that the interaction effect amongst the associated independent parameters such as enzyme loading, substrate loading, temperature, and operating pH on the conversion and yield after transamination reaction were assessed .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 168.19 . The InChI code for this compound is 1S/C9H12O3/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9-11H,6H2,1H3 .Chemical Reactions Analysis

The chemical reactions involving “this compound” could be complex and might require specific conditions for the reactions to occur. For instance, the reaction with Grignard reagents could lead to the formation of tertiary alcohols .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 65-70°C . It is a powder at room temperature . The compound is stable under normal conditions .科学的研究の応用

Microbial Resolution and Asymmetric Oxidation

1-(3-Methoxyphenyl)ethane-1,2-diol has been used in microbial resolution and asymmetric oxidation studies. For instance, Trichoderma viride has been utilized for the microbial resolution of this compound, demonstrating its potential in stereoselective epoxidation and oxidation processes (Yamamoto et al., 1989).

Synthesis Processes

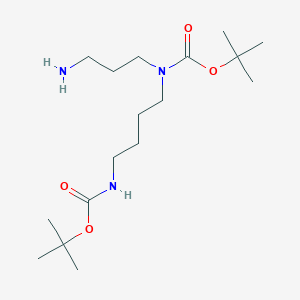

There's a significant focus on the synthesis of this compound and its enantiomers. A safe and efficient multigram synthesis process has been developed, which includes steps like osmium-catalysed dihydroxylation and subsequent debenzylation (Fisher & Kerrigan, 1998).

Catalytic Applications

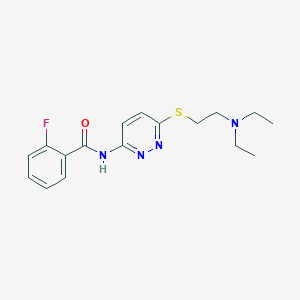

The compound has applications in catalysis, such as in the aerobic C–C bond cleavage catalyzed by meso-tetraphenylporphyrinatoiron(III). This process mimics features of cytochrome P-450scc-dependent glycol cleavage (Okamoto et al., 1985).

Chemical Reactions and Mechanisms

It is also studied in the context of various chemical reactions and their mechanisms. For example, research has been done on the Pinacol-Pinacolone Rearrangement of 1,2-Di-(p-methoxyphenyl)-ethane-1,2-diol in acid media, which sheds light on reaction yields influenced by factors like acid concentration and reaction period (Tadros et al., 1972).

Structural and Dynamic Studies

The structure and dynamic behavior of this compound derivatives have been investigated. A study on a novel Ruthenium Cyclopentadienyl Complex with a Tridentate P,P,O Ligand, where this compound was involved, reveals insights into its structure and catalytic activity in isomerization reactions (Drift et al., 2002).

Comparative Studies with Glycol Derivatives

Comparative studies with other glycol derivatives have been conducted to understand their structural differences and similarities. For example, a study comparing ethane-1,2-diol, 2-methoxyethan-1-ol, and 1,2-dimethoxy ethane highlighted the conformational aspects and hydrogen bonding patterns in these molecules (Gontrani et al., 2020).

Safety and Hazards

特性

IUPAC Name |

1-(3-methoxyphenyl)ethane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9-11H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEELBVBCHQSTKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-[1-(3-Fluorophenyl)-3-methylpyrazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2674519.png)

![2-[[4-hydroxy-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2674521.png)

![3-(N-methylbenzenesulfonamido)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2674525.png)

![6-{[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2674529.png)

![2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2674531.png)

![N-(3-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2674534.png)